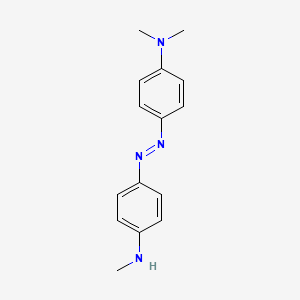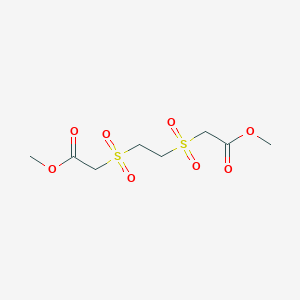
Dimethyl 2,2'-(ethane-1,2-diyldisulfonyl)diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is an organic compound with the molecular formula C8H14O8S2 It is a diester derivative of ethanedisulfonic acid and is characterized by the presence of two sulfonyl groups attached to an ethane backbone, with each sulfonyl group further bonded to a dimethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate typically involves the esterification of ethanedisulfonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:
Ethanedisulfonic acid+2MethanolH2SO4Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate+2Water
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate involves the interaction of its sulfonyl and ester groups with various molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles such as amines or thiols. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids. These interactions can lead to various biochemical and physiological effects, depending on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Dimethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate: Similar structure but with ether linkages instead of sulfonyl groups.
1,2-Ethanediol, diacetate: Contains two acetate groups attached to an ethane backbone but lacks the sulfonyl groups.
Uniqueness
Dimethyl 2,2’-(ethane-1,2-diyldisulfonyl)diacetate is unique due to the presence of both sulfonyl and ester groups in its structure This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis
属性
CAS 编号 |
35986-08-4 |
|---|---|
分子式 |
C8H14O8S2 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
methyl 2-[2-(2-methoxy-2-oxoethyl)sulfonylethylsulfonyl]acetate |
InChI |
InChI=1S/C8H14O8S2/c1-15-7(9)5-17(11,12)3-4-18(13,14)6-8(10)16-2/h3-6H2,1-2H3 |
InChI 键 |
PIMUOPGZUQUDFF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CS(=O)(=O)CCS(=O)(=O)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
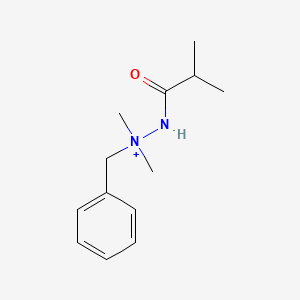
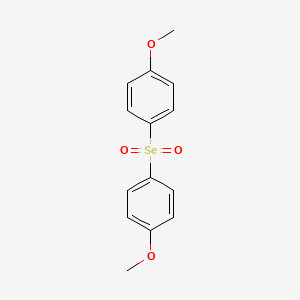
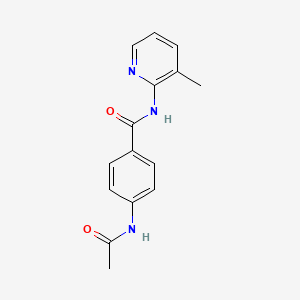
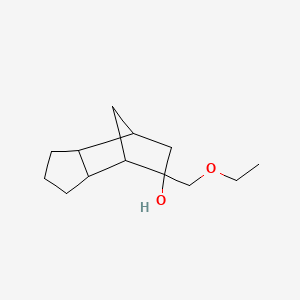
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
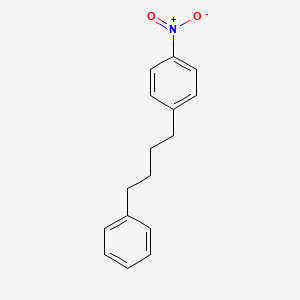
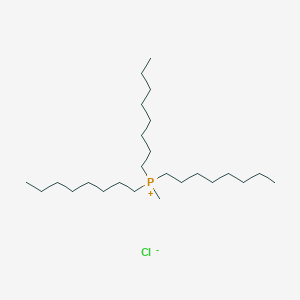


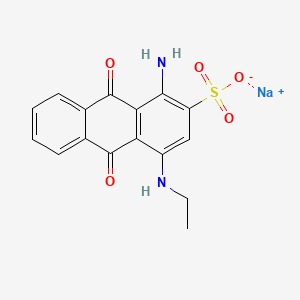
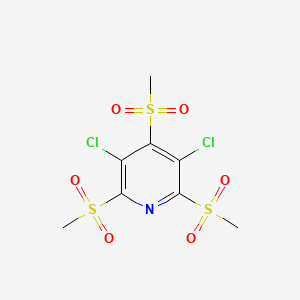
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
